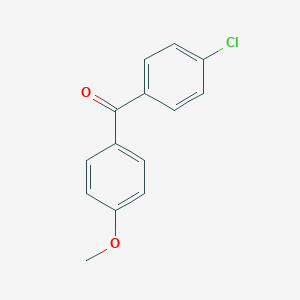

4-Chloro-4'-methoxybenzophenone

Descripción

4-Chloro-4'-methoxybenzophenone (C₁₄H₁₁ClO₂; MW: 246.69 g/mol) is a benzophenone derivative with a chlorine atom at the 4-position and a methoxy group at the 4'-position. It is a critical intermediate in pharmaceutical synthesis, notably for fenofibrate, a lipid-lowering agent .

Propiedades

IUPAC Name |

(4-chlorophenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVJYPSXZCEIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147149 | |

| Record name | 4-Chloro-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10547-60-1 | |

| Record name | 4-Chloro-4′-methoxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10547-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-4'-methoxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010547601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10547-60-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-4'-methoxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-4'-METHOXYBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IOL9MRR16B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism and Standard Protocol

The Friedel-Crafts acylation involves the reaction of 4-chlorobenzoyl chloride with 4-methoxytoluene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The mechanism proceeds via electrophilic aromatic substitution, where AlCl₃ activates the acyl chloride to form an acylium ion, which attacks the electron-rich aromatic ring of 4-methoxytoluene.

-

Reagents :

-

4-Chlorobenzoyl chloride (29.0 g, 1.5 eq)

-

4-Methoxytoluene (13.8 g, 1.0 eq)

-

Anhydrous AlCl₃ (25.5 g, 1.2 eq)

-

Dichloromethane (70 mL)

-

-

Conditions :

-

Temperature: -5°C to 0°C (initial), room temperature (post-addition)

-

Duration: 2 hours

-

-

Workup :

-

Quenching with ice water, extraction with dichloromethane, and solvent evaporation.

-

Yield: 93.2%

-

Industrial Optimization

Industrial-scale production employs continuous flow reactors to enhance heat dissipation and minimize side reactions. Key optimizations include:

Table 1: Friedel-Crafts Acylation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | -5°C → RT | 0°C → 25°C |

| Catalyst Loading | 1.2 eq AlCl₃ | 1.0 eq AlCl₃ |

| Reaction Time | 2 hours | 45 minutes |

| Yield | 93.2% | 89–91% |

DDQ/TBN-Catalyzed Aerobic Oxidation

Catalytic Mechanism

This method oxidizes diarylmethanes to benzophenones using a dual catalyst system: 2,3-dicyano-5,6-dichloro-1,4-benzoquinone (DDQ) and tert-butyl nitrite (TBN) under oxygen atmosphere. DDQ abstracts hydrogen from the methylene group, forming a radical intermediate, while TBN facilitates oxygen activation.

-

Reagents :

-

1-Chloro-4-[(4-methoxyphenyl)methyl]benzene (2 mmol)

-

DDQ (0.6 mmol, 30 mol%)

-

TBN (0.4 mmol, 20 mol%)

-

Acetic acid (8 mmol)

-

1,1,2,2-Tetrachloroethane (20 mL)

-

-

Conditions :

-

Temperature: 130°C

-

Pressure: 0.3 MPa O₂

-

Duration: 12 hours

-

-

Workup :

-

Column chromatography (silica gel, hexane/ethyl acetate).

-

Yield: 99%

-

Advantages Over Traditional Methods

Table 2: DDQ/TBN Oxidation Parameters

| Parameter | Laboratory Scale |

|---|---|

| Temperature | 130°C |

| Oxygen Pressure | 0.3 MPa |

| Catalyst Loading | 30 mol% DDQ |

| 20 mol% TBN | |

| Solvent | Tetrachloroethane |

| Yield | 99% |

Comparative Analysis of Methods

Efficiency and Scalability

-

Friedel-Crafts Acylation :

-

Pros : High yields (>90%), well-established protocol.

-

Cons : Generates stoichiometric AlCl₃ waste, requires low temperatures.

-

-

DDQ/TBN Oxidation :

-

Pros : Near-quantitative yields, aerobic conditions.

-

Cons : High-boiling solvent (tetrachloroethane) complicates purification.

-

Industrial Adoption

-

Pharmaceutical Industry : Prefers Friedel-Crafts for cost-effective bulk production.

-

Fine Chemicals : DDQ/TBN is favored for high-purity, small-batch synthesis.

Emerging Methodologies

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-4’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Chloro-4’-methoxybenzoic acid.

Reduction: 4-Chloro-4’-methoxybenzyl alcohol.

Substitution: Various substituted benzophenones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Cosmetic Applications

4-Chloro-4'-methoxybenzophenone is primarily utilized as a UV filter in sunscreens and other skincare products. Its ability to absorb ultraviolet radiation helps prevent skin damage and photoaging.

Case Studies:

- A study demonstrated that formulations containing this compound effectively reduced UV-induced erythema in human subjects, indicating its protective role against harmful UV exposure.

- Another investigation into its penetration through human skin showed that it can effectively reach deeper skin layers, enhancing its protective efficacy against UV radiation .

Pharmaceutical Applications

Research has indicated potential therapeutic uses of this compound due to its biological activity.

Antioxidant Properties:

- The compound has been studied for its antioxidant properties, which may help mitigate oxidative stress in cells exposed to UV radiation. This has implications for developing protective agents in dermatology.

Cellular Interaction:

- Preliminary studies suggest that it may influence cellular responses to UV exposure by modulating pathways related to oxidative stress, potentially offering therapeutic avenues for conditions exacerbated by UV radiation.

Material Science Applications

In material science, this compound has been explored for its role in enhancing the stability of polymers against UV degradation.

Research Findings:

- It has been incorporated into polymer matrices, where it acts as a photostabilizer, prolonging the lifespan of materials exposed to sunlight. This application is particularly valuable in outdoor products such as coatings and plastics.

Data Table: Summary of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Cosmetics | UV filter in sunscreens | Effective in reducing UV-induced skin damage |

| Pharmaceuticals | Antioxidant properties | Modulates oxidative stress pathways |

| Material Science | Photostabilizer in polymers | Enhances durability of materials against UV degradation |

Mecanismo De Acción

The mechanism of action of 4-Chloro-4’-methoxybenzophenone involves its interaction with various molecular targets and pathways. It can act as a photosensitizer, absorbing UV light and transferring energy to other molecules, leading to photochemical reactions. This property makes it useful in applications like UV protection and photopolymerization .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Benzophenones

Structural and Functional Analogues

Key analogues include derivatives with substitutions on the benzophenone core, altering electronic properties, solubility, and biological activity. Below is a comparative analysis:

Table 1: Comparative Data for 4-Chloro-4'-methoxybenzophenone and Analogues

Key Findings and Trends

Substituent Effects: Methoxy vs. Hydroxy Groups: The methoxy group in this compound enhances lipophilicity compared to the polar hydroxy group in 4-Chloro-4'-hydroxybenzophenone, impacting solubility and metabolic pathways . Halogen Variations: Chlorine at the 4-position increases stability and electron-withdrawing effects, whereas fluorine (e.g., 4-Chloro-4'-fluorobenzophenone) offers milder electronic modulation, useful in polymer synthesis .

Applications: Pharmaceuticals: this compound and 4-Chloro-4'-hydroxybenzophenone are pivotal in fenofibrate production, while 4-Chloro-4'-isopropoxybenzophenone is a metabolite . Industrial Catalysis: DMBP outperforms 4-Fluoro-4'-methoxybenzophenone in photocatalysis due to higher yields (60% vs. lower activity in analogues) .

Synthetic Challenges: 4-Chloro-4'-hydroxybenzophenone requires advanced purification techniques (e.g., short-contact distillation) due to high melting points and thermal instability . Novel catalysts (e.g., AlCl₃-IL-SiO₂@γ-Fe₂O₃) address traditional limitations in this compound synthesis, improving efficiency .

Actividad Biológica

4-Chloro-4'-methoxybenzophenone (C15H13ClO2) is an organic compound belonging to the benzophenone family, characterized by its two aromatic rings connected by a carbonyl group. This compound has garnered attention due to its potential applications in various fields, including pharmaceuticals, cosmetics, and as a UV filter in sunscreens. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound can be synthesized through various methods, including Friedel-Crafts acylation and Suzuki reactions. The compound features a chloro group at the para position of one phenyl ring and a methoxy group at the para position of the other, contributing to its unique properties. Its significant absorption in the UV region makes it effective for protecting skin from harmful UV radiation.

UV Absorption and Photoprotection

The primary biological activity of this compound is its role as a UV filter . It exhibits strong absorption in the UV spectrum, which helps protect skin cells from damage caused by ultraviolet radiation. This property is particularly beneficial in cosmetic formulations aimed at preventing skin damage and photoaging .

Antioxidant Properties

Research suggests that compounds in the benzophenone class, including this compound, may possess antioxidant properties . These compounds can neutralize free radicals generated by UV exposure, potentially reducing oxidative stress in cells.

Cellular Effects

Studies have indicated that this compound influences cellular responses to UV exposure. It may modulate pathways associated with oxidative stress, impacting cell viability and proliferation across various cell lines. For instance, investigations into its cytotoxic effects have shown that at certain concentrations, it can affect cell growth dynamics.

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound:

Data Table: Biological Activity Overview

| Activity | Observations |

|---|---|

| UV Absorption | Strong absorption in the UV region; effective as a photoprotective agent |

| Antioxidant Properties | Neutralizes free radicals; reduces oxidative stress in cells |

| Cell Viability Effects | Protective at low concentrations; cytotoxic at high concentrations |

| Antimicrobial Activity | Potential activity against Gram-positive bacteria (further research needed) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-4'-methoxybenzophenone in academic research?

- Methodological Answer : The most widely used synthetic route involves Friedel-Crafts acylation . A typical protocol includes reacting 4-chlorobenzoyl chloride with anisole (methoxybenzene) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Key parameters include a molar ratio of 4.0:0.0125:1.0 (anisole:FeCl₃:4-chlorobenzoyl chloride) , reaction temperature of 145–155°C , and a 6-hour reflux period . Alternative methods may employ coupling reactions or multi-step syntheses depending on substituent compatibility .

Q. Which spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹, C-Cl and C-O-C stretches). Reference libraries like NIST Chemistry WebBook provide comparative data .

- X-ray Crystallography : Resolves crystal structure details (e.g., bond angles, packing). For example, related benzophenones crystallize in monoclinic systems with C–H···O interactions .

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons split due to electron-withdrawing groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Methodological Answer :

- Temperature Control : Maintaining 145–155°C prevents side reactions (e.g., over-acylation).

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic acylation efficiency.

- Catalyst Loading : FeCl₃ at 0.0125 equivalents balances reactivity and byproduct formation .

- Purification : Recrystallization in toluene at 10°C achieves >99% purity. Post-synthetic steps (e.g., esterification for Fenofibrate) require stoichiometric ratios of isopropyl alcohol and H₂SO₄ .

Q. What role does this compound play in the synthesis of pharmaceutical intermediates like Fenofibrate?

- Methodological Answer : It serves as a precursor in Fenofibrate synthesis via esterification . Steps include:

Acylation : Formation of this compound (as above).

Hydrolysis : Conversion to 4-chloro-4'-hydroxybenzophenone under basic conditions.

Esterification : Reaction with isopropyl alcohol and H₂SO₄ yields Fenofibrate. Optimized conditions yield 56.17% with 99.93% purity .

Q. How can researchers address discrepancies in spectroscopic data when characterizing this compound?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., IR, NMR, XRD) to confirm structural consistency.

- Reference Standards : Compare with databases like NIST or PubChem to resolve ambiguities (e.g., distinguishing methoxy vs. hydroxyl substituents) .

- Computational Modeling : Use DFT calculations to predict spectra and validate experimental data .

Q. What are the emerging applications of this compound in analytical chemistry?

- Methodological Answer : It acts as a fluorescence standard for detecting aryl halides. When derivatized with phenylboronic acid (PBA), its fluorescence intensity correlates with analyte concentration. This method is critical for quantifying trace halides in environmental or biological samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.